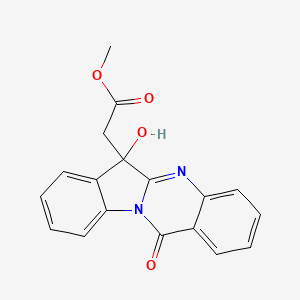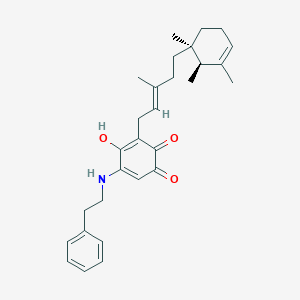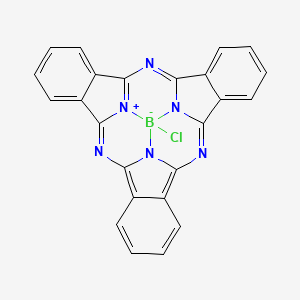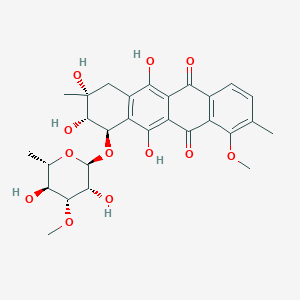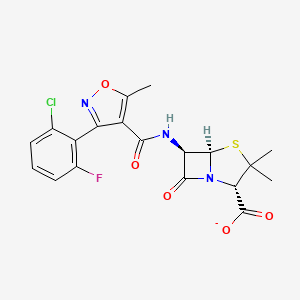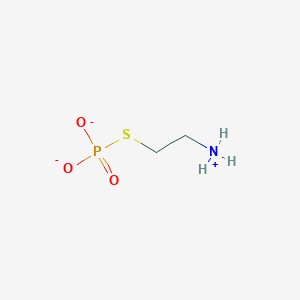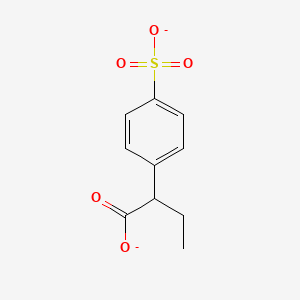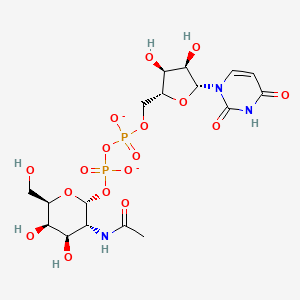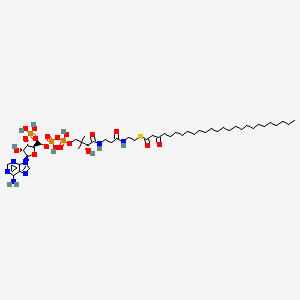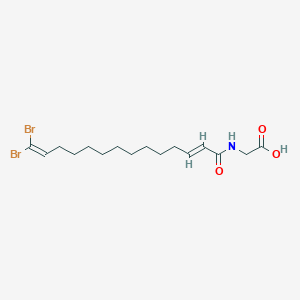
Motualevic acid A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Motualevic acid A is an enamide obtained by the formal condensation of the amino group of glycine with the carboxy group of 14,14-dibromotetradeca-2,13-dienoic acid (the 2E stereoisomer). It is isolated from the marine sponge Siliquariaspongia sp. and exhibits antibacterial properties. It has a role as a metabolite and an antibacterial agent. It is a monocarboxylic acid, an enamide, an organobromine compound, a N-acylglycine and a fatty amide.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Motualevic acid A, isolated from the marine sponge Siliquariaspongia sp., is known for its antimicrobial properties. Studies have shown that it, along with other motualevic acids, inhibits the growth of Staphylococcus aureus and methicillin-resistant S. aureus, demonstrating its potential as an antibacterial agent (Keffer, Plaza, & Bewley, 2009). Further research into the structure-activity relationships of motualevic acids and their analogs has revealed their effectiveness against various bacterial strains, including Enterococcus faecium and vancomycin-resistant Enterococcus (Cheruku, Keffer, Dogo-Isonagie, & Bewley, 2010).
Synthesis and Chemical Studies
Significant efforts have been made to synthesize motualevic acids, including motualevic acid A. The total synthesis of motualevic acids A–F was achieved using 1,10-decanediol as a starting material. This synthesis involved key steps such as Wittig olefination and Corey–Fuchs reaction (Kadam & Sudhakar, 2015), (Sudhakar, Kadam, & Reddy, 2010). These studies are crucial for understanding the structural complexity of motualevic acids and for exploring their potential applications in various scientific fields.
Propiedades
Nombre del producto |
Motualevic acid A |
|---|---|
Fórmula molecular |
C16H25Br2NO3 |
Peso molecular |
439.2 g/mol |
Nombre IUPAC |
2-[[(2E)-14,14-dibromotetradeca-2,13-dienoyl]amino]acetic acid |
InChI |
InChI=1S/C16H25Br2NO3/c17-14(18)11-9-7-5-3-1-2-4-6-8-10-12-15(20)19-13-16(21)22/h10-12H,1-9,13H2,(H,19,20)(H,21,22)/b12-10+ |
Clave InChI |
ZLIHRGDEFDFVOK-ZRDIBKRKSA-N |
SMILES isomérico |
C(CCCC/C=C/C(=O)NCC(=O)O)CCCCC=C(Br)Br |
SMILES canónico |
C(CCCCC=CC(=O)NCC(=O)O)CCCCC=C(Br)Br |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,2S,4R)-4-[4-(2,3-dihydro-1H-inden-1-ylamino)pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate](/img/structure/B1261632.png)
